molecular formula C15H15NO3S B270291 N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide

N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide

Cat. No. B270291
M. Wt: 289.4 g/mol
InChI Key: QEKMROMAFDQUHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide, also known as MPSA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been found to possess a range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide is not fully understood. However, it is believed to act through a variety of pathways. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has also been found to inhibit the production of reactive oxygen species (ROS) and to activate antioxidant enzymes. Additionally, N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been found to have a range of biochemical and physiological effects. It has been shown to decrease the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and glutathione peroxidase (GPx). Additionally, N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to decrease the levels of malondialdehyde (MDA), a marker of oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide in lab experiments is its wide range of biological activities. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been found to possess anti-inflammatory, analgesic, and antipyretic properties, as well as to have a protective effect against oxidative stress and to possess antitumor activity. Additionally, N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been found to have a positive effect on memory and learning in animal models. However, one of the limitations of using N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide research. One area of interest is the potential use of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have a positive effect on memory and learning in animal models, and it may have potential as a neuroprotective agent. Another area of interest is the potential use of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide in the treatment of cancer. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been found to possess antitumor activity, and it may have potential as a chemotherapeutic agent. Finally, further research is needed to fully understand the mechanism of action of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide and to identify any potential side effects or toxicity associated with its use.
Conclusion:
In conclusion, N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide is a chemical compound that has been widely studied for its potential therapeutic applications. It possesses a range of biological activities, including anti-inflammatory, analgesic, and antipyretic properties, as well as a protective effect against oxidative stress and antitumor activity. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has also been found to have a positive effect on memory and learning in animal models. Further research is needed to fully understand the mechanism of action of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide and to identify any potential side effects or toxicity associated with its use.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide can be achieved through a multi-step process. One of the most common methods involves the reaction of 2-methylphenylamine with chloroacetyl chloride to form N-(2-methylphenyl)glycine ethyl ester. This intermediate is then reacted with phenylsulfonyl chloride in the presence of a base to form N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide.

Scientific Research Applications

N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been studied extensively for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. Furthermore, N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has been shown to have a protective effect against oxidative stress and to possess antitumor activity. N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide has also been found to have a positive effect on memory and learning in animal models.

properties

Product Name

N-(2-methylphenyl)-2-(phenylsulfonyl)acetamide

Molecular Formula

C15H15NO3S

Molecular Weight

289.4 g/mol

IUPAC Name

2-(benzenesulfonyl)-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C15H15NO3S/c1-12-7-5-6-10-14(12)16-15(17)11-20(18,19)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,16,17)

InChI Key

QEKMROMAFDQUHE-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1NC(=O)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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